molecular formula C14H17ClN6O3S B2657713 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-58-2

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B2657713
CAS No.: 900135-58-2
M. Wt: 384.84
InChI Key: XBFYNTXSANGBEJ-UHFFFAOYSA-N
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Description

The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide (molecular formula: C₁₄H₁₆ClN₅O₃S) features a benzamide core substituted with a chlorine atom at the 4-position, an azepane sulfonyl group at the 3-position, and a tetrazole ring at the N-terminal (Figure 1).

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O3S/c15-11-6-5-10(13(22)16-14-17-19-20-18-14)9-12(11)25(23,24)21-7-3-1-2-4-8-21/h5-6,9H,1-4,7-8H2,(H2,16,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFYNTXSANGBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the sulfonylation of a benzamide derivative followed by the introduction of the azepane ring and the tetrazole moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the tetrazole ring, leading to different reduced products.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide

  • Molecular Formula : C₁₅H₁₈ClN₅O₃S .
  • Key Differences : Replaces the tetrazole (4-nitrogen heterocycle) with a 1,2,4-triazole (3-nitrogen heterocycle).
  • Implications: The triazole’s reduced nitrogen count may decrease hydrogen-bonding capacity compared to the tetrazole.

Indapamide

  • Molecular Formula : C₁₆H₁₆ClN₃O₃S .
  • Structure: Features a 3-(aminosulfonyl) group and an indole substituent instead of azepane sulfonyl and tetrazole.
  • Implications: The amino sulfonyl group is less bulky than azepane sulfonyl, reducing steric hindrance and increasing hydrophilicity. Indapamide’s indole moiety engages in π-π stacking with biological targets, a property absent in the tetrazole-containing compound. Application: Clinically used as a diuretic, highlighting the pharmacological versatility of benzamide derivatives .

Zarilamid

  • Molecular Formula : C₁₁H₁₁ClN₂O₂ .
  • Structure: Substituted with a cyanoethoxymethyl group at the N-terminal.
  • Implications: The cyanoethoxymethyl group introduces polar nitrile and ether functionalities, enhancing water solubility compared to the azepane sulfonyl group. Application: Used as a pesticide, demonstrating how substituent variation tailors benzamides for non-pharmaceutical roles .

4-Chloro-N-(3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)

  • Structure : Contains a benzoylthiurea group and a 3-fluorobenzyl substituent .
  • Implications: The thiourea moiety enables metal coordination, making it suitable for catalytic applications (e.g., Suzuki coupling reactions).

Structural and Functional Analysis (Table 1)

Compound Molecular Formula Key Substituents Application/Activity
Target Compound C₁₄H₁₆ClN₅O₃S Azepane sulfonyl, tetrazole Research (structural focus)
3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide C₁₅H₁₈ClN₅O₃S Azepane sulfonyl, triazole Research
Indapamide C₁₆H₁₆ClN₃O₃S Aminosulfonyl, indole Diuretic
Zarilamid C₁₁H₁₁ClN₂O₂ Cyanoethoxymethyl Pesticide
L1 (Benzoylthiurea ligand) Not provided 3-fluorobenzyl, thiourea Catalysis

Key Research Findings

Bioisosteric Effects : The tetrazole’s bioisosteric mimicry of carboxylic acids may enhance metabolic stability compared to triazole analogs, which lack comparable acidity .

Electronic Effects : Chlorine and sulfonyl groups are electron-withdrawing, polarizing the benzamide core. This polarization is critical in catalysis (e.g., L1’s role in Suzuki couplings) and receptor binding .

Limitations and Gaps

  • No direct biological data (e.g., IC₅₀, binding affinity) are available for the target compound, limiting functional comparisons.
  • Evidence lacks synthesis or stability data, making it difficult to assess manufacturability.

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes an azepane ring, a sulfonyl group, and a tetrazole moiety, suggests a diverse range of biological activities. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C14H17ClN6O3S
  • Molecular Weight : 384.8 g/mol
  • CAS Number : 900135-58-2

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, enzyme inhibitor, and its interaction with cellular pathways.

The compound is believed to exert its effects through the modulation of specific enzymes and receptors involved in cancer cell proliferation and survival. Its interaction with the p53 protein, a key regulator of the cell cycle and apoptosis, has been highlighted in recent studies. By stabilizing mutant forms of p53, the compound may restore normal function to these proteins, leading to increased apoptosis in cancer cells .

Inhibition Studies

Research has demonstrated that this compound can inhibit various enzymes that are crucial for cancer cell metabolism. For instance, it has shown potent inhibitory effects on farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that are essential for oncogenic signaling pathways .

Data Table: Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
FarnesyltransferaseEnzyme Inhibition0.024
Mutant p53 StabilizationCell Viability AssayNot reported
Apoptosis InductionFlow CytometryNot reported

Case Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer efficacy of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against specific cancers .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and farnesyltransferase. The study utilized biochemical assays to determine the IC50 values and revealed that the compound effectively inhibited enzyme activity at low micromolar concentrations, supporting its role as a potential drug candidate for cancer therapy .

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